molecular formula C13H18N2O B1593960 1-cyclohexyl-3-phenylurea CAS No. 886-59-9

1-cyclohexyl-3-phenylurea

Cat. No. B1593960
Key on ui cas rn: 886-59-9
M. Wt: 218.29 g/mol
InChI Key: WPLYTRWMCWBZEN-UHFFFAOYSA-N
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Patent
US04376783

Procedure details

5.26 g (0.02 mole) of(2-methyl 1-phenyloxy 2-hydroxy propyl)-cyclohexylamine is dissolved in 300 ml of benzene. 2.38 g (0.02 mole) of phenylisocyanate were added. Slight heating was observed as well as the appearance of a solid. It was heated under reflux for 1 hour. After cooling, it was filtered and the product was recrystallized in ethanol. Melting point 164° C.
[Compound]
Name
of(2-methyl 1-phenyloxy 2-hydroxy propyl)-cyclohexylamine
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]=[C:8]=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C1C=CC=CC=1>[CH:1]1([NH:7][C:8]([NH:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
of(2-methyl 1-phenyloxy 2-hydroxy propyl)-cyclohexylamine
Quantity
5.26 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
2.38 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Slight heating
TEMPERATURE
Type
TEMPERATURE
Details
It was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
it was filtered
CUSTOM
Type
CUSTOM
Details
the product was recrystallized in ethanol

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)NC(=O)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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